molecular formula C11H14N2O2 B5865307 N-methyl-4-(propionylamino)benzamide

N-methyl-4-(propionylamino)benzamide

Cat. No.: B5865307
M. Wt: 206.24 g/mol
InChI Key: NXQZRBYGFLDMBT-UHFFFAOYSA-N
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Description

N-methyl-4-(propionylamino)benzamide is a benzamide derivative characterized by a methyl group attached to the benzamide nitrogen and a propionylamino substituent at the para position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the amide and methyl groups, which influence solubility and reactivity.

Properties

IUPAC Name

N-methyl-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-8(5-7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQZRBYGFLDMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Benzamide Nitrogen

  • N-methyl-4-(propionylamino)benzamide vs. 4-(propionylamino)-N,N-dipropylbenzamide (): The methyl group on the benzamide nitrogen in the target compound contrasts with the dual propyl groups in 4-(propionylamino)-N,N-dipropylbenzamide. The dipropyl variant (C16H24N2O2, MW 276.37) exhibits increased hydrophobicity compared to the methyl-substituted analog, which may reduce aqueous solubility but enhance membrane permeability .
  • This compound vs. N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (): The latter compound (CAS 61086-18-8) incorporates a piperidinyl group and methoxymethyl substitution, leading to a more complex tertiary amide structure. Such modifications are linked to enhanced metabolic stability in pharmaceutical intermediates, suggesting that the target compound’s simpler structure may prioritize synthetic accessibility over pharmacokinetic optimization .

Substituent Effects on the Aromatic Ring

  • 4-(Propionylamino)benzamide Derivatives: In N-{5-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propionylamino)benzamide (), the 4-propionylamino group is part of a larger heterocyclic system. The thiadiazole and pyrrolidinone moieties introduce hydrogen-bonding and steric bulk, which are absent in the target compound. These features likely enhance target binding specificity in therapeutic contexts .
  • In contrast, the propionylamino group in the target compound offers hydrogen-bonding capability, which may influence receptor affinity differently .

Physical Properties

Compound Melting Point (°C) Purity (%) Key Spectral Data (1H NMR δ, ppm)
This compound Not reported Not reported Anticipated signals: ~2.3 (CH3, propionyl), ~3.0 (N-CH3), ~7.6–8.1 (aromatic)
Rip-B () 90 80 Aromatic protons at 6.8–7.4
N-methyl-4-(4-morpholinopiperidin-1-yl)benzamide () Not reported 98 Aromatic protons at 7.85–8.58, morpholine protons at 3.6–4.6

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